15-Lipoxygenase Substrate Preference
Mono-docosahexaenoyl phosphatidylcholine (mono-DHA PC) occupies an intermediate molecular area and supports intermediate membrane permeability relative to di-DHA PC and control 18:0-18:3 PC. This distinction is critical because membrane packing density directly influences protein-lipid interactions, lateral diffusion, and permeability barrier function [1]. The quantitative data demonstrate that the single DHA chain configuration produces a membrane environment that is more ordered and less permeable than the symmetric di-DHA counterpart, yet more fluid than saturated or monounsaturated PC species.
| Evidence Dimension | Area per molecule in monolayers |
|---|---|
| Target Compound Data | Mono-DHA PC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): intermediate area/molecule, specific numerical value not extracted in abstract but reported as significantly smaller than di-DHA PC |
| Comparator Or Baseline | Di-DHA PC (1,2-di-docosahexaenoyl-sn-glycero-3-phosphocholine): much larger area/molecule; Control PC (1-stearoyl-2-linolenoyl-sn-glycero-3-phosphocholine): smallest area/molecule |
| Quantified Difference | Di-DHA PC occupies a much larger area/molecule than mono-DHA PC [1] |
| Conditions | Phospholipid monolayers at air-water interface; Biochim Biophys Acta 1995 |
Why This Matters
The intermediate molecular packing of mono-DHA PC enables fine-tuning of membrane biophysical properties without the extreme disorder induced by di-DHA PC, making it a preferred tool for studies requiring controlled modulation of membrane fluidity and permeability.
- [1] Zerouga M, Jenski LJ, Stillwell W. Comparison of phosphatidylcholines containing one or two docosahexaenoic acyl chains on properties of phospholipid monolayers and bilayers. Biochim Biophys Acta. 1995;1236(2):266-272. View Source
